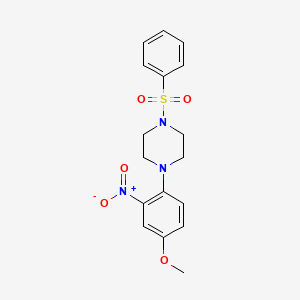![molecular formula C12H13NO5 B4071048 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4071048.png)
5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid
Vue d'ensemble
Description
5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid, also known as AHCC (Active Hexose Correlated Compound), is a natural compound derived from shiitake mushrooms. It has been extensively researched for its potential health benefits, particularly in the field of cancer treatment. In
Mécanisme D'action
5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid works by stimulating the immune system to produce more natural killer (NK) cells, which are responsible for identifying and destroying cancer cells and other pathogens. 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid also enhances the activity of other immune cells, such as T cells and macrophages, and increases the production of cytokines, which are signaling molecules that regulate immune function and inflammation.
Biochemical and Physiological Effects:
5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid can reduce inflammation, improve liver function, lower cholesterol levels, and improve glucose metabolism. 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid has also been shown to enhance the activity of enzymes involved in detoxification and antioxidant defense.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid in lab experiments is that it is a natural compound that is generally considered safe and well-tolerated. 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid is also standardized and readily available, making it easy to use in experiments. However, one limitation of using 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid in lab experiments is that it may have variable effects depending on the specific cell type or animal model used. Additionally, the mechanism of action of 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid. One area of interest is the use of 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the use of 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid in the prevention of cancer and other chronic diseases. Additionally, further research is needed to fully understand the mechanisms of action of 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid and to identify potential biomarkers of 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid activity.
Applications De Recherche Scientifique
5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid has been studied extensively for its potential health benefits, particularly in the field of cancer treatment. Research has shown that 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid can enhance immune function, reduce inflammation, and improve quality of life in cancer patients. 5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid has also been studied for its potential to prevent cancer and inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h3-4,6,10,14H,1-2,5H2,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAPGTYWLKVNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329899 | |
| Record name | 5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204085 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Hydroxy-2-(oxolane-2-carbonylamino)benzoic acid | |
CAS RN |
667409-89-4 | |
| Record name | 5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[3-(ethylsulfinyl)propanoyl]amino}phenyl)-5-methyl-2-furamide](/img/structure/B4070969.png)
![1-(3-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4070970.png)
![2-[(4-bromophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4070981.png)
![1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B4070986.png)

![5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4071008.png)
![N-({8-[(4-methoxy-1-naphthyl)methyl]-1-oxa-8-azaspiro[4.5]dec-2-yl}methyl)nicotinamide](/img/structure/B4071013.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4071035.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4071037.png)

![N-[4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4071041.png)
![ethyl 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoate hydrochloride](/img/structure/B4071052.png)
